molecular formula C6H12N2O2 B1519575 3-(2-Aminopropyl)-1,3-oxazolidin-2-one CAS No. 1042776-73-7

3-(2-Aminopropyl)-1,3-oxazolidin-2-one

Cat. No.: B1519575
CAS No.: 1042776-73-7
M. Wt: 144.17 g/mol
InChI Key: RQRUTSWFLIMKIB-UHFFFAOYSA-N
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Description

3-(2-Aminopropyl)-1,3-oxazolidin-2-one is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an oxazolidinone ring and an amino propyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Aminopropyl)-1,3-oxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions. One common method is the reaction of 2-aminopropanol with a suitable carbonyl compound, such as a diketone, in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical reactions involving the use of reactors and controlled environments to ensure the purity and yield of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Aminopropyl)-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a corresponding amine oxide.

  • Reduction: The oxazolidinone ring can be reduced to form a corresponding amine.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the oxazolidinone ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation: Amine oxides

  • Reduction: Amines

  • Substitution: Substituted oxazolidinones

Scientific Research Applications

3-(2-Aminopropyl)-1,3-oxazolidin-2-one has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: It is used in the production of polymers, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-(2-Aminopropyl)-1,3-oxazolidin-2-one exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the specific use case.

Comparison with Similar Compounds

3-(2-Aminopropyl)-1,3-oxazolidin-2-one is similar to other oxazolidinone derivatives, but it has unique properties that distinguish it from its counterparts. Some similar compounds include:

  • 3-(2-Aminoethyl)aminopropyltrimethoxysilane: Used as a silane coupling agent in industrial applications.

  • 3-(2-Aminoethyl)aminopropyltriethoxysilane: Employed in chemical research and as an adhesive additive.

These compounds share structural similarities but differ in their functional groups and applications, highlighting the uniqueness of this compound.

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Properties

IUPAC Name

3-(2-aminopropyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-5(7)4-8-2-3-10-6(8)9/h5H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRUTSWFLIMKIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCOC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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